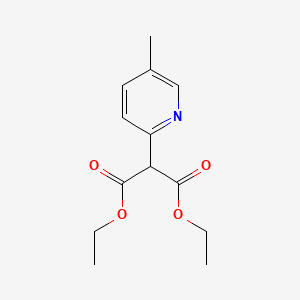

Diethyl 2-(5-methylpyridin-2-yl)malonate

Descripción general

Descripción

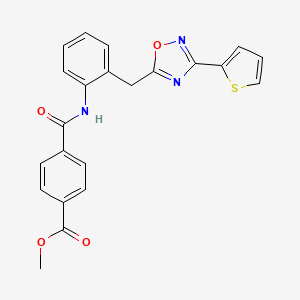

Diethyl 2-(5-methylpyridin-2-yl)malonate is a chemical compound with the molecular formula C13H17NO4 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds, such as diethyl malonate, often involves the alkylation of enolate ions . A practical large-scale synthesis of monoethyl malonate, which is among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis

The molecular structure of Diethyl 2-(5-methylpyridin-2-yl)malonate consists of a pyridine ring attached to a malonate group . The malonate group is characterized by two ester functionalities attached to the same carbon atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as diethyl malonate, often involve the formation of an enolate ion, which can then be alkylated via an SN2 reaction to form a monoalkylmalonic ester .Aplicaciones Científicas De Investigación

- Application : D23DYM, with its organic crystal structure, exhibits nonlinear optical behavior. Researchers explore its potential as a high-frequency conversion material .

- Application : D23DYM, with its 2,2’-bipyridine-like structure, can serve as a ligand in photochemically active transition metal complexes. These complexes find applications in catalysis, sensing, and photophysics .

Nonlinear Optical Materials

Transition Metal Complex Synthesis

These applications highlight the versatility of D23DYM and its potential impact across diverse scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies . If you need further details or additional applications, feel free to ask!

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

diethyl 2-(5-methylpyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)8-14-10/h6-8,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPLXUIXNIUVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(5-methylpyridin-2-yl)malonate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)

![(R)-(4-Ethyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2620956.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)

![2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide](/img/structure/B2620961.png)

![Oxolan-2-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2620966.png)